molecular formula C7H6ClNO2 B043163 4-Chloro-2-nitrotoluene CAS No. 89-59-8

4-Chloro-2-nitrotoluene

Cat. No.: B043163
CAS No.: 89-59-8
M. Wt: 171.58 g/mol
InChI Key: SQFLFRQWPBEDHM-UHFFFAOYSA-N
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Comparison with Similar Compounds

Diclofop-methyl belongs to the aryloxyphenoxypropionate class of herbicides, which includes similar compounds such as:

  • Fenoxaprop-ethyl
  • Fluazifop-p-butyl
  • Quizalofop-p-ethyl

Compared to these compounds, diclofop-methyl is unique in its specific activity against wild oats and its relatively moderate toxicity profile . Its effectiveness and selectivity make it a preferred choice for controlling grassy weeds in cereal crops .

Properties

IUPAC Name

4-chloro-1-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFLFRQWPBEDHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058994
Record name Benzene, 4-chloro-1-methyl-2-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89-59-8
Record name 4-Chloro-1-methyl-2-nitrobenzene
Source CAS Common Chemistry
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Record name Benzene, 4-chloro-1-methyl-2-nitro-
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Record name 4-CHLORO-2-NITROTOLUENE
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Record name Benzene, 4-chloro-1-methyl-2-nitro-
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Record name Benzene, 4-chloro-1-methyl-2-nitro-
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Record name 4-chloro-2-nitrotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 4-Chloro-2-nitrotoluene in chemical synthesis?

A1: this compound serves as a versatile starting material in organic synthesis. One notable application is its use in the multi-step synthesis of tricyclic indole-2-carboxylic acids, a class of potent NMDA-glycine antagonists []. This process involves several transformations, including reduction, diazotization, iodination, and intramolecular cyclization reactions.

Q2: How does the structure of this compound relate to its use in developing NMDA-glycine antagonists?

A2: While this compound itself doesn't directly interact with NMDA receptors, its structure serves as a scaffold that can be elaborated through various chemical reactions []. Researchers have synthesized a series of tricyclic indole-2-carboxylic acids, using this compound as a starting point. These tricyclic derivatives, particularly those with specific substitutions on the indole ring, exhibit high affinity for the NMDA-glycine binding site [].

Q3: Have there been any studies on the environmental impact of this compound?

A3: Yes, this compound is recognized as a micropollutant found in surface water, raising concerns about its potential ecological risks []. Research has focused on assessing the potential hazards of this compound and other related micropollutants on various aquatic organisms, including fish, crustaceans, algae, and bacteria. Studies have involved determining the toxicity levels of this compound in these organisms to understand its potential impact on aquatic ecosystems [].

Q4: What spectroscopic techniques are commonly employed to characterize this compound?

A4: Researchers utilize a combination of spectroscopic techniques to characterize this compound. Infrared (IR) spectroscopy is particularly valuable for identifying this compound, especially in mixtures []. In addition to IR, studies have employed ultraviolet (UV) absorption spectroscopy to investigate the electronic structure and solvent effects on this compound []. Furthermore, nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the compound's structure and its behavior in various solutions [].

Q5: Has computational chemistry been used to study this compound?

A5: Yes, computational methods, particularly Density Functional Theory (DFT), have been employed to complement experimental spectroscopic studies of this compound []. These calculations provide insights into the molecule's electronic structure, vibrational frequencies, and other molecular properties. By comparing calculated and experimental data, researchers can refine their understanding of the compound's behavior and properties [].

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